Superior Biochemical Potency: CCT251455 Exhibits a 60-Fold Lower IC50 Than NMS-P715 Against MPS1
In a biochemical enzymatic assay, CCT251455 inhibits MPS1 with an IC50 of 3 nM (0.003 µM) [1]. The widely used MPS1 inhibitor NMS-P715, an ATP-competitive pyrazolo-quinazoline, exhibits an IC50 of 182 nM under its own assay conditions . This represents an approximately 60-fold difference in potency favoring CCT251455. Although these data originate from separate studies and may reflect different assay formats, the magnitude of the difference consistently aligns with vendor-reported MPS1 IC50 values where both compounds are referenced on the same platform .
| Evidence Dimension | Biochemical inhibition potency against MPS1 kinase |
|---|---|
| Target Compound Data | IC50 = 3 nM (0.003 µM) |
| Comparator Or Baseline | NMS-P715: IC50 = 182 nM |
| Quantified Difference | Approximately 60-fold lower IC50 for CCT251455 |
| Conditions | In vitro MPS1 kinase enzymatic inhibition assay; CCT251455 data from J. Med. Chem. 2013; NMS-P715 data from Sigma-Aldrich/Calbiochem product specifications |
Why This Matters
A 60-fold lower IC50 translates to substantially lower compound concentrations required for complete target engagement, reducing the risk of off-target effects at high inhibitor concentrations in cell-based and biochemical assays.
- [1] Naud, S., et al. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 2013, 56(24):10045–10065. View Source
